molecular formula C28H32N6 B14282261 1,4-Butanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)- CAS No. 162339-92-6

1,4-Butanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-

Cat. No.: B14282261
CAS No.: 162339-92-6
M. Wt: 452.6 g/mol
InChI Key: KEYPBTYSYNXWMX-UHFFFAOYSA-N
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Description

1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- is a complex organic compound known for its versatile applications in various fields of science and industry. This compound is characterized by the presence of pyridine rings attached to a butanediamine backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- typically involves the reaction of 1,4-butanediamine with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the specific application for which the compound is intended.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various electrophiles or nucleophiles; conditions depend on the specific substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a chelating agent.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which 1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- exerts its effects involves its ability to chelate metal ions. The pyridine rings coordinate with metal ions, forming stable complexes. This chelation can influence various biochemical pathways and molecular targets, making the compound useful in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediamine, N,N,N’,N’-tetramethyl-: Similar structure but with methyl groups instead of pyridine rings.

    N,N,N’,N’-Tetraethyl-1,4-butanediamine: Contains ethyl groups instead of pyridine rings.

    N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine: Features aminopropyl groups instead of pyridine rings.

Uniqueness

1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- is unique due to the presence of pyridine rings, which enhance its ability to form stable complexes with metal ions. This property distinguishes it from other similar compounds and broadens its range of applications in various fields.

Properties

CAS No.

162339-92-6

Molecular Formula

C28H32N6

Molecular Weight

452.6 g/mol

IUPAC Name

N,N,N',N'-tetrakis(pyridin-2-ylmethyl)butane-1,4-diamine

InChI

InChI=1S/C28H32N6/c1-5-15-29-25(11-1)21-33(22-26-12-2-6-16-30-26)19-9-10-20-34(23-27-13-3-7-17-31-27)24-28-14-4-8-18-32-28/h1-8,11-18H,9-10,19-24H2

InChI Key

KEYPBTYSYNXWMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN(CCCCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4

Origin of Product

United States

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